molecular formula C9H17IN2 B010989 1-Butyl-2,3-dimethylimidazolium iodide CAS No. 108203-70-9

1-Butyl-2,3-dimethylimidazolium iodide

Cat. No. B010989
CAS RN: 108203-70-9
M. Wt: 280.15 g/mol
InChI Key: YUCVYVCYVDQICM-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of (bdmim)I involves the reaction of 1,2-dimethylimidazole with the corresponding 1-halobutane (either bromide or iodide). The specific steps and conditions may vary, but the general process yields the desired ionic liquid. The compound’s synthesis has been well-documented in the literature .


Molecular Structure Analysis

  • Crystal Structure : (bdmim)I crystallizes in the monoclinic crystal system . The crystallographic data for (bdmim)I are as follows:
    • The closest interionic I···H contacts span a range of 2.914 Å to 3.196 Å .

Scientific Research Applications

Solar Cell Efficiency Improvement

1-Butyl-2,3-dimethylimidazolium iodide: has been utilized in the field of photovoltaics, particularly in enhancing the efficiency of perovskite solar cells . The compound serves as a passivation agent that interacts with the perovskite material to reduce defects and improve charge transfer efficiency. This results in a significant increase in power conversion efficiency, making it a valuable component in the development of high-performance solar cells.

Flame Retardancy in Polymer Electrolytes

In the realm of energy storage, 1-Butyl-2,3-dimethylimidazolium iodide is used as a flame-retardant organic ionic plastic crystal (OIPC). It acts as a solid plasticizer in composite polymer electrolytes (CPEs) for lithium metal batteries, addressing safety concerns related to flammability while maintaining ionic conductivity .

Structural Characterization and Synthesis

The compound’s structural properties have been extensively studied, providing insights into its crystalline structure and interactions. This information is crucial for synthesizing new ionic liquids and understanding their potential applications in various chemical processes .

Ionic Liquid Solvent Applications

1-Butyl-2,3-dimethylimidazolium iodide: is also used as a solvent in the chemical modification of polysaccharides like cellulose. It facilitates the conversion of monosaccharides into value-added chemicals, showcasing its role in green chemistry and sustainable processes .

Passivation Mechanism in Inorganic Perovskites

Research has delved into the passivation mechanisms of imidazolium-based ionic liquids on inorganic perovskites. Understanding these mechanisms is key to achieving near-record efficiency in CsPbI2Br solar cells, where 1-Butyl-2,3-dimethylimidazolium iodide plays a critical role .

Solid-State Structural Information

The solid-state structural information of 1-Butyl-2,3-dimethylimidazolium iodide has been a subject of intense research activity. This data is essential for the development of new materials and the exploration of their properties in various scientific applications .

Mechanism of Action

Target of Action

1-Butyl-2,3-dimethylimidazolium iodide is a type of ionic liquid . The primary targets of this compound are the biochemical processes where it acts as a solvent or a catalyst . It’s important to note that the exact targets can vary depending on the specific application and reaction conditions.

Mode of Action

The compound interacts with its targets primarily through its ionic nature . The cations of 1-Butyl-2,3-dimethylimidazolium iodide form a double layer with the imidazolium rings stacked together due to π interactions . This unique structure allows it to interact with various biochemical targets.

Biochemical Pathways

The exact biochemical pathways affected by 1-Butyl-2,3-dimethylimidazolium iodide can vary widely depending on its use. As an ionic liquid, it can influence a range of reactions by acting as a solvent or catalyst . .

Result of Action

The molecular and cellular effects of 1-Butyl-2,3-dimethylimidazolium iodide’s action depend on its specific use. In general, as an ionic liquid, it can influence the course of biochemical reactions by acting as a solvent or catalyst . The exact effects would need to be determined based on the specific context.

properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.HI/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCVYVCYVDQICM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047908
Record name 1-Butyl-2,3-dimethylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2,3-dimethylimidazolium iodide

CAS RN

108203-70-9
Record name 1-Butyl-2,3-dimethylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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